![molecular formula C14H14BrNO4S B365909 Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate CAS No. 113407-95-7](/img/structure/B365909.png)
Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate, commonly known as "EBMC," is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule belongs to the class of benzothiophene derivatives, which have been studied extensively for their diverse biological activities. EBMC is a promising candidate for further investigation due to its unique chemical structure and potential pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(acetylamino)-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate are cyclin-dependent kinases 6 and 9 (CDK6 and 9) . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest, making them attractive targets for anticancer therapies .
Mode of Action
The compound interacts with its targets (CDK6 and 9) by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation. By inhibiting CDK6 and 9, the compound disrupts the progression of the cell cycle, potentially leading to cell death .
Result of Action
The primary result of the compound’s action is the inhibition of CDK6 and 9, leading to cell cycle arrest and potentially cell death . This makes the compound a potential candidate for anticancer therapies . .
Advantages and Limitations for Lab Experiments
One of the main advantages of EBMC for lab experiments is its diverse biological activities, which make it a useful tool for studying various disease pathways. Moreover, its synthetic nature allows for easy modification of its chemical structure to optimize its activity and selectivity. However, one limitation of EBMC is its relatively low solubility in aqueous solutions, which can affect its bioavailability and cellular uptake. Additionally, its complex synthesis method and high cost may limit its accessibility for some researchers.
Future Directions
There are several future directions for research on EBMC. One area of interest is the development of more potent and selective derivatives of EBMC for specific disease targets. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of EBMC in animal models and humans. Moreover, the potential use of EBMC in combination with other drugs for synergistic effects should be explored. Finally, the development of novel drug delivery systems for EBMC could enhance its therapeutic potential.
Synthesis Methods
The synthesis of EBMC involves a multi-step process that requires specialized equipment and expertise. The starting material for the synthesis is 2-aminothiophene, which is subjected to a series of reactions to introduce the necessary functional groups. The final step involves the esterification of the carboxylic acid group with ethanol to yield the desired product. The purity and yield of the final product can be optimized by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
EBMC has shown potential as a lead compound for the development of new drugs targeting various diseases. Several studies have reported its activity against cancer, inflammation, and microbial infections. In particular, EBMC has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, EBMC has been shown to exhibit antibacterial and antifungal activity against various pathogens.
properties
IUPAC Name |
ethyl 2-acetamido-6-bromo-7-methoxy-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4S/c1-4-20-14(18)10-8-5-6-9(15)11(19-3)12(8)21-13(10)16-7(2)17/h5-6H,4H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCQDTCOSAKBFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OC)Br)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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